molecular formula C11H11N3O3 B6341767 5-Amino-3-(4-methoxyphenyl)-1,2-oxazole-4-carboxamide CAS No. 1124248-01-6

5-Amino-3-(4-methoxyphenyl)-1,2-oxazole-4-carboxamide

Cat. No.: B6341767
CAS No.: 1124248-01-6
M. Wt: 233.22 g/mol
InChI Key: LMWGKTSKECZQDJ-UHFFFAOYSA-N
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Description

5-Amino-3-(4-methoxyphenyl)-1,2-oxazole-4-carboxamide is a heterocyclic compound that belongs to the class of oxazoles. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of both amino and carboxamide functional groups makes it a versatile molecule for various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-(4-methoxyphenyl)-1,2-oxazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methoxybenzohydrazide with ethyl oxalyl chloride to form an intermediate, which then undergoes cyclization in the presence of a base to yield the desired oxazole derivative.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.

Types of Reactions:

    Oxidation: The amino group in this compound can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The carboxamide group can be reduced to an amine under suitable conditions.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in the presence of suitable electrophiles.

Major Products:

  • Oxidation products include nitroso and nitro derivatives.
  • Reduction products include primary amines.
  • Substitution products vary depending on the electrophile used.

Scientific Research Applications

5-Amino-3-(4-methoxyphenyl)-1,2-oxazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-Amino-3-(4-methoxyphenyl)-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The amino and carboxamide groups facilitate binding to active sites, leading to inhibition or modulation of biological pathways. This compound may also interfere with cellular signaling pathways, contributing to its therapeutic effects.

Comparison with Similar Compounds

  • 5-Amino-3-(4-methylphenyl)-1,2-oxazole-4-carboxamide
  • 5-Amino-3-(4-fluorophenyl)-1,2-oxazole-4-carboxamide
  • 5-Amino-3-(4-chlorophenyl)-1,2-oxazole-4-carboxamide

Uniqueness: 5-Amino-3-(4-methoxyphenyl)-1,2-oxazole-4-carboxamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct in terms of its chemical behavior and potential biological activity compared to its analogs.

Properties

IUPAC Name

5-amino-3-(4-methoxyphenyl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c1-16-7-4-2-6(3-5-7)9-8(10(12)15)11(13)17-14-9/h2-5H,13H2,1H3,(H2,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMWGKTSKECZQDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=C2C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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